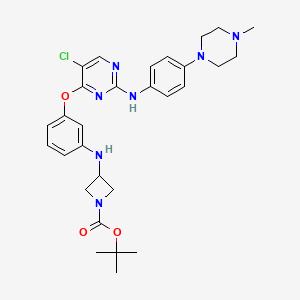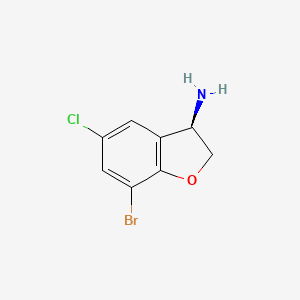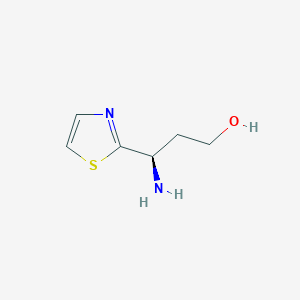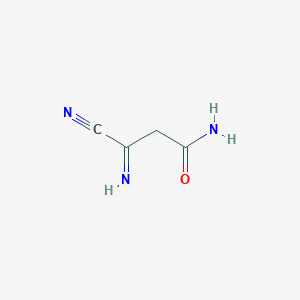
2-Chloro-4-iodopyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-iodopyridine 1-oxide is an organohalide compound with the molecular formula C5H3ClINO. It is a derivative of pyridine, where the 2nd position is substituted with a chlorine atom, the 4th position with an iodine atom, and the nitrogen atom is oxidized to form an N-oxide. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-iodopyridine 1-oxide typically involves the halogenation of pyridine derivatives. One common method is the chlorination of 4-iodopyridine N-oxide using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-iodopyridine 1-oxide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The N-oxide group can be reduced to the corresponding amine, and the iodine atom can be oxidized to form iodopyridine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Aplicaciones Científicas De Investigación
2-Chloro-4-iodopyridine 1-oxide has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-iodopyridine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The N-oxide group enhances its reactivity and ability to participate in redox reactions, which can affect cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-iodopyridine: Lacks the N-oxide group, making it less reactive in certain redox reactions.
2-Chloro-5-iodopyridine: Similar structure but with the iodine atom at the 5th position, leading to different reactivity and applications.
2-Bromo-4-iodopyridine: Substitution of chlorine with bromine alters its chemical properties and reactivity
Uniqueness
2-Chloro-4-iodopyridine 1-oxide is unique due to the presence of both chlorine and iodine atoms, along with the N-oxide group. This combination of functional groups provides a versatile platform for various chemical transformations and enhances its utility in diverse research fields .
Propiedades
Fórmula molecular |
C5H3ClINO |
|---|---|
Peso molecular |
255.44 g/mol |
Nombre IUPAC |
2-chloro-4-iodo-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3ClINO/c6-5-3-4(7)1-2-8(5)9/h1-3H |
Clave InChI |
MDRYOVNCUWZRJC-UHFFFAOYSA-N |
SMILES canónico |
C1=C[N+](=C(C=C1I)Cl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Tert-Butyl 7-Ethyl 3,3A,5,6-Tetrahydrofuro[3,2-B]Pyridine-4,7(2H)-Dicarboxylate](/img/structure/B13052903.png)





![(1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052943.png)
![4-(Hydroxymethyl)-5-azaspiro[2.4]heptan-6-one](/img/structure/B13052950.png)

![2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13052970.png)
![Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B13052973.png)
![2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-YL)acetic acid](/img/structure/B13052975.png)
